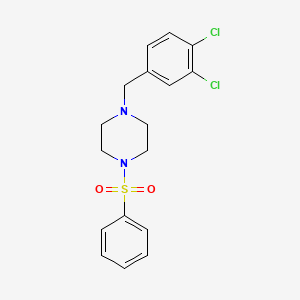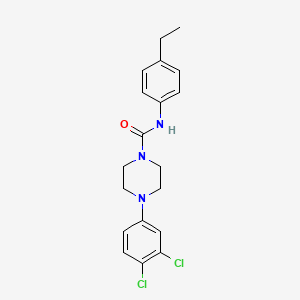![molecular formula C22H29N3O3S B4280903 N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-(2-ethylphenyl)urea](/img/structure/B4280903.png)
N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-(2-ethylphenyl)urea
Descripción general
Descripción
N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-(2-ethylphenyl)urea, commonly known as DMP 323, is a synthetic compound that has been extensively studied in scientific research. It belongs to the class of urea-based compounds and has shown potential in various applications, including as an anti-inflammatory agent and a modulator of ion channels.
Mecanismo De Acción
DMP 323 exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, DMP 323 has been shown to selectively block the activity of certain potassium channels, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
DMP 323 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DMP 323 can inhibit the production of pro-inflammatory cytokines and reduce the activation of immune cells. Additionally, DMP 323 has been shown to selectively block the activity of certain potassium channels, leading to a decrease in neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DMP 323 in lab experiments is its specificity. It has been shown to selectively inhibit the activity of certain potassium channels, making it a useful tool for investigating the role of these channels in various physiological processes. However, one limitation of using DMP 323 is its potential toxicity. Studies have shown that high concentrations of DMP 323 can lead to cell death, highlighting the need for careful dosing in experiments.
Direcciones Futuras
There are several future directions for research on DMP 323. One area of interest is its potential as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further investigation into the modulation of ion channels by DMP 323 could lead to the development of new therapies for diseases such as epilepsy and cardiac arrhythmias. Finally, more research is needed to fully understand the potential toxicity of DMP 323 and to develop safe dosing guidelines for its use in experiments.
Aplicaciones Científicas De Investigación
DMP 323 has been investigated for its potential use in various scientific research applications. One of the most promising areas of research is its use as an anti-inflammatory agent. Studies have shown that DMP 323 can inhibit the production of pro-inflammatory cytokines and reduce the activation of immune cells, leading to a decrease in inflammation.
Another area of research is the modulation of ion channels. DMP 323 has been shown to selectively inhibit the activity of certain potassium channels, which can have therapeutic implications in diseases such as epilepsy and cardiac arrhythmias.
Propiedades
IUPAC Name |
1-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]-3-(2-ethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-4-18-10-5-6-11-21(18)24-22(26)23-19-12-14-20(15-13-19)29(27,28)25-16(2)8-7-9-17(25)3/h5-6,10-17H,4,7-9H2,1-3H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOWDHBRGNSRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3C(CCCC3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyano-3-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4280824.png)
![2-cyano-3-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B4280826.png)
![{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}acetic acid](/img/structure/B4280829.png)

![4-allyl-3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4280854.png)


![2,4-dimethoxy-N-{4-[(methylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4280884.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide](/img/structure/B4280890.png)
![methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B4280894.png)

![N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)-4-ethoxybenzenesulfonohydrazide](/img/structure/B4280911.png)
![4-(2-methoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4280923.png)